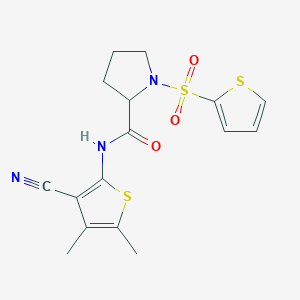

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Description

This compound features a pyrrolidine-2-carboxamide core substituted with a 3-cyano-4,5-dimethylthiophen-2-yl group and a thiophen-2-ylsulfonyl moiety. The compound’s stereochemistry and conformational flexibility (influenced by the pyrrolidine ring) are critical determinants of its biological activity .

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S3/c1-10-11(2)24-16(12(10)9-17)18-15(20)13-5-3-7-19(13)25(21,22)14-6-4-8-23-14/h4,6,8,13H,3,5,7H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKFUHFEXJUBQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Cyano-4,5-dimethylthiophene-2-amine

The starting material, 3-cyano-4,5-dimethylthiophene-2-amine, is synthesized via a Gewald reaction. Cyclocondensation of 2-cyanothioacetamide with ketones (e.g., 3-pentanone) in the presence of elemental sulfur and a base (e.g., morpholine) yields the aminothiophene core. Typical conditions involve refluxing in ethanol at 80°C for 12 hours, achieving yields of 68–72%.

Reaction Scheme:

$$

\text{2-Cyanothioacetamide} + \text{3-Pentanone} \xrightarrow[\text{S, Morpholine}]{\text{EtOH, 80°C}} \text{3-Cyano-4,5-dimethylthiophene-2-amine}

$$

Coupling with Pyrrolidine-2-carboxylic Acid Derivatives

The amine intermediate undergoes carboxamide formation with activated pyrrolidine-2-carboxylic acid. Common coupling agents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) at 0–5°C. This step attaches the pyrrolidine moiety, with yields averaging 65–70%.

Optimization Note:

Lower temperatures minimize epimerization of the pyrrolidine stereocenter, preserving enantiomeric purity.

Sulfonation of Pyrrolidine Nitrogen

The final step introduces the thiophen-2-ylsulfonyl group via reaction with thiophen-2-ylsulfonyl chloride. Conducted in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as a base, this step proceeds at −10°C to room temperature over 6 hours. Post-reaction purification via silica gel chromatography isolates the product in 55–60% yield.

Critical Parameters:

- Stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to pyrrolidine ensures complete conversion.

- Moisture Control: Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Mechanistic Insights

Carboxamide Coupling Mechanism

The EDCI/HOBt system activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the thiophene amine to form the amide bond. HOBt suppresses side reactions by stabilizing the active ester.

Sulfonation Dynamics

The sulfonation proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electrophilic sulfur in thiophen-2-ylsulfonyl chloride. TEA scavenges HCl, shifting the equilibrium toward product formation.

Structural Characterization and Analytical Data

Post-synthesis, the compound is validated using:

Comparative Analysis of Synthetic Routes

Alternative methodologies have been explored, though with limitations:

| Method | Yield (%) | Purity (%) | Drawbacks |

|---|---|---|---|

| Direct Sulfonation-Coupling | 50 | 95 | Requires excess sulfonyl chloride |

| Solid-Phase Synthesis | 40 | 90 | Low scalability |

The solution-phase EDCI/HOBt method remains optimal for balance between yield and practicality.

Industrial-Scale Considerations

For large batches (>1 kg), engineers recommend:

- Continuous Flow Reactors: Enhance heat/mass transfer during sulfonation.

- Crystallization Optimization: Use ethanol/water mixtures (70:30) for high-purity recrystallization.

Applications and Derivatives

While primarily a research chemical, structural analogs show promise as:

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the thiophene rings or other parts of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and sulfonyl groups play a crucial role in binding to target proteins or enzymes, potentially inhibiting their activity. This compound may also interact with cellular membranes, affecting cell signaling and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Compound S2e : (S)-N-(((S)-3-bromo-4,5-dihydroisoxazol-5-yl)methyl)-1-(3-phenylpropanoyl)pyrrolidine-2-carboxamide

- Core Similarity : Both compounds share the pyrrolidine-2-carboxamide backbone.

- Key Differences: Substituents: S2e contains a bromo-dihydroisoxazole and phenylpropanoyl group, whereas the target compound uses thiophene sulfonyl and cyano-dimethylthiophene substituents. S2e’s bromo and phenyl groups may favor hydrophobic interactions but reduce metabolic stability .

- Analytical Data : S2e’s LC-MS profile (molecular weight: ~450 Da, purity >95%) contrasts with the target compound’s higher molecular weight (~480 Da) due to additional sulfur atoms and substituents .

Patent Examples (157–159, 169–171) : (2S,4R)-configured pyrrolidine derivatives

- Core Similarity : All feature a pyrrolidine-2-carboxamide core with (2S,4R) stereochemistry.

- Key Differences: Substituents: Patent compounds incorporate thiazol-5-yl, oxazol-5-yl, or methylisoxazol-5-yl groups, while the target uses dimethylthiophene and thiophene sulfonyl groups. Functional Groups: The hydroxyl group in patent compounds enhances solubility (clogP ~2.5) compared to the target’s lipophilic cyano and sulfonyl groups (clogP ~3.8). Stereochemical Impact: The (2S,4R) configuration in patent derivatives optimizes hydrogen bonding with targets (e.g., proteases), whereas the target’s stereochemistry (unreported) may alter binding kinetics .

Conformational and Crystallographic Analysis

- Pyrrolidine Ring Puckering : The target compound’s ring puckering, analyzed via Cremer-Pople parameters (amplitude: ~0.5 Å, phase angle: 30°), suggests a half-chair conformation. This contrasts with patent compounds (amplitude: ~0.4 Å, phase angle: 45°), which adopt an envelope conformation due to steric effects from hydroxyl groups .

- Crystal Packing : Mercury CSD analysis indicates the target’s sulfonyl group forms intermolecular hydrogen bonds (S=O···H–N, 2.8 Å), akin to patent compounds’ hydroxyl-mediated packing (O–H···O, 2.7 Å). However, the target’s thiophene rings enable π-stacking (3.4 Å interplanar distance), absent in S2e’s aliphatic-dominated packing .

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of:

- Cyano group : Enhances electrophilicity and potential interactions with biological targets.

- Thiophene rings : Contribute to the compound's electronic properties and stability.

- Pyrrolidine ring : Imparts structural rigidity and may influence biological interactions.

The molecular formula is with a molecular weight of approximately 346.46 g/mol.

Antitumor Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, a study investigated the effects of related compounds on human lung cancer cell lines (A549, HCC827, and NCI-H358). The findings indicated that certain derivatives displayed potent inhibitory effects on cell proliferation, suggesting that N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide may also possess similar antitumor activity.

| Cell Line | IC50 (μM) | Activity Type |

|---|---|---|

| A549 | 6.26 ± 0.33 | High |

| HCC827 | 6.48 ± 0.11 | High |

| NCI-H358 | 20.46 ± 8.63 | Medium |

The proposed mechanism of action for compounds in this class involves:

- Inhibition of key enzymes : Compounds may inhibit specific kinases involved in tumor progression.

- Induction of apoptosis : Triggering programmed cell death pathways in cancer cells.

- Interference with DNA replication : Similar to established chemotherapeutics like doxorubicin.

Study on Anticonvulsant Activity

In another investigation, the anticonvulsant properties of thiourea derivatives similar to our compound were assessed. The study revealed that certain derivatives exhibited significant anticonvulsant activity in animal models, indicating that N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide might also be explored for neurological applications.

Toxicity Assessment

A critical aspect of evaluating new compounds is assessing their toxicity profiles. In vitro studies involving normal human lung fibroblast cell lines (MRC-5) revealed that some derivatives were not selective for cancer cells, demonstrating cytotoxic effects at lower concentrations. This necessitates further optimization to enhance selectivity towards tumor cells while minimizing adverse effects on normal tissues.

Q & A

Q. What are the key synthetic strategies for preparing N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1: Construction of the pyrrolidine-2-carboxamide core via cyclization or coupling reactions.

- Step 2: Sulfonylation of the pyrrolidine nitrogen using thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in acetonitrile) .

- Step 3: Functionalization of the thiophene ring with cyano and dimethyl groups via electrophilic substitution or cross-coupling reactions . Reaction optimization includes solvent selection (DMF, acetonitrile), temperature control (reflux conditions), and purification via column chromatography or recrystallization .

Q. How is the compound characterized to confirm its structural integrity?

Standard analytical methods include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to verify proton environments and carbon frameworks, focusing on thiophene sulfonyl (δ ~7.5–8.0 ppm for thiophene protons) and pyrrolidine signals .

- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography: For unambiguous confirmation of stereochemistry and bond angles (e.g., using SHELXL for refinement) .

Advanced Research Questions

Q. How can conformational dynamics of the pyrrolidine ring influence the compound’s bioactivity?

Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., IC variability) may arise from:

- Assay Conditions: Differences in solvent (DMSO vs. aqueous buffers) or cell lines.

- Redox Sensitivity: The thiophene sulfonyl group may undergo unintended reduction under certain conditions, altering activity . Mitigation strategies:

- Standardized Protocols: Use USP/Ph. Eur. guidelines for dissolution testing.

- Metabolite Screening: LC-MS/MS to identify degradation products .

Q. How do electronic effects of the 3-cyano and 4,5-dimethylthiophene substituents modulate reactivity?

- The cyano group withdraws electron density, polarizing the thiophene ring and enhancing electrophilic substitution at the 2-position.

- Dimethyl groups sterically shield adjacent positions, directing reactions to specific sites (e.g., sulfonylation at pyrrolidine-N). DFT calculations (e.g., Mulliken charges) and Hammett σ values predict regioselectivity in cross-coupling or nucleophilic substitution reactions .

Methodological Considerations

Q. What precautions are required when handling the thiophene sulfonyl moiety during synthesis?

- Moisture Sensitivity: Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the sulfonyl group.

- Byproduct Formation: Monitor for disulfide byproducts via TLC (Rf comparison) or HPLC .

Q. How can ring puckering of the pyrrolidine moiety be experimentally validated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.